Cis-2-methylcyclopentanamine hydrochloride

Description

International Union of Pure and Applied Chemistry Name and Chemical Abstracts Service Registry Numbers

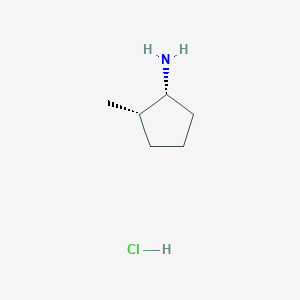

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (1R,2S)-2-methylcyclopentan-1-amine hydrochloride, which precisely defines the stereochemical configuration and functional group positioning. This nomenclature indicates the absolute configuration at both the carbon bearing the amine group (position 1) and the carbon bearing the methyl substituent (position 2), establishing the cis relationship between these substituents. Alternative accepted names include cis-2-methylcyclopentanamine hydrochloride and (1R,2S)-2-methylcyclopentanamine hydrochloride.

The compound is registered under multiple Chemical Abstracts Service registry numbers, reflecting different preparative methods and stereochemical purities. The primary Chemical Abstracts Service number is 102778-36-9, which corresponds to the pure cis isomer. An additional registry number, 2248730-49-4, appears in several chemical databases and commercial sources. The molecular formula is consistently reported as C₆H₁₄ClN across all sources, with a molecular weight of 135.635 grams per mole.

The compound structure can be represented through various molecular descriptors including the Simplified Molecular Input Line Entry System notation C[C@H]1CCC[C@H]1N.Cl, which captures the stereochemical information, and the International Chemical Identifier InChI=1S/C6H13N.ClH/c1-5-3-2-4-6(5)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6+;/m0./s1. These identifiers provide unambiguous chemical structure representation for database searches and computational chemistry applications.

European Community Number and Regulatory Classifications

The European Community number assigned to this compound is 873-224-7, establishing its registration within the European Chemical Agency database. This regulatory identifier links the compound to specific classification and labeling requirements under the European Union's Classification, Labelling and Packaging Regulation. The European Chemical Agency registration provides standardized hazard classifications and regulatory status information for commercial and research applications.

The compound bears the Merck Index File Number MFCD27997411, which serves as a unique identifier within the Merck chemical database system. This numbering system facilitates cross-referencing between different chemical databases and ensures consistent identification across various chemical information systems. Additional database identifiers include PubChem Compound Identification Number entries for both the parent amine and the hydrochloride salt form.

| Identifier Type | Number/Code | Database/Authority |

|---|---|---|

| Chemical Abstracts Service Number | 102778-36-9 | Chemical Abstracts Service |

| Alternative Chemical Abstracts Service Number | 2248730-49-4 | Chemical Abstracts Service |

| European Community Number | 873-224-7 | European Chemical Agency |

| Merck Index File Number | MFCD27997411 | Merck Database |

| International Chemical Identifier Key | UEWUQJCETUWGDX-RIHPBJNCSA-N | International Union of Pure and Applied Chemistry |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1R,2S)-2-methylcyclopentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-5-3-2-4-6(5)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEWUQJCETUWGDX-RIHPBJNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC[C@H]1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102778-36-9 | |

| Record name | cis-2-Methylcyclopentanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reductive Amination Using Sodium Cyanoborohydride

A related method involves reductive amination of cyclopentanone derivatives with amines in the presence of sodium cyanoborohydride, which is mild and selective for reductive amination:

| Parameter | Description |

|---|---|

| Substrate | 2-oxo-cyclopentanecarboxylic acid ethyl ester or 2-methylcyclopentanone |

| Amine Source | Cyclobutylmethylamine hydrochloride (analogous amine) |

| Reducing Agent | Sodium cyanoborohydride |

| Solvent | Methanol |

| Temperature | Room temperature (approx. 25°C) |

| Reaction Time | 16 hours |

| Additives | Sodium acetate, 4Å molecular sieves |

| Work-up | Extraction with ethyl acetate, washing with bicarbonate and brine, drying over MgSO4 |

| Yield | Approx. 79% (for analogous cyclobutyl derivative) |

This method favors formation of the amine with retention of stereochemistry due to mild conditions and selective reduction.

Use of Coupling Reagents in DMF

Another approach involves coupling of amines with carboxylic acid derivatives using phosphonium-based coupling reagents such as benzotriazol-1-yloxyl-tris-(pyrrolidino)-phosphonium hexafluorophosphate in N,N-dimethylformamide (DMF):

| Parameter | Description |

|---|---|

| Substrate | N-methylcyclobutylamine hydrochloride or analogous amine hydrochlorides |

| Coupling Reagent | Benzotriazol-1-yloxyl-tris-(pyrrolidino)-phosphonium hexafluorophosphate |

| Base | N-ethyl-N,N-diisopropylamine or triethylamine |

| Solvent | N,N-dimethylformamide (DMF) |

| Temperature | 0 to 25°C |

| Reaction Time | Overnight (approx. 16 hours) |

| Work-up | Extraction with ethyl acetate, washing with aqueous bicarbonate, potassium bisulfate, brine |

| Purification | Silica gel chromatography |

| Yield | Variable, generally high (up to 86% reported for related amine derivatives) |

This method is suitable for preparing amide intermediates or protected amines that can be converted to the target amine hydrochloride salt.

Salt Formation and Purification

The hydrochloride salt of cis-2-methylcyclopentanamine is typically prepared by:

- Dissolving the free amine in an appropriate solvent (e.g., isopropanol or acetone).

- Adding hydrochloric acid or hydrochloric acid solutions to precipitate the hydrochloride salt.

- Cooling the mixture to 0–5°C to enhance crystallization.

- Filtering and washing the solid to obtain high-purity this compound.

This process improves compound stability and facilitates handling in subsequent applications.

Comparative Data Table of Preparation Parameters

| Methodology | Key Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Reductive amination with NaBH3CN | 2-methylcyclopentanone, amine hydrochloride, NaBH3CN, MeOH | 25°C | ~79 | Mild, selective, suitable for cis isomer |

| Coupling in DMF with phosphonium reagent | Amine HCl, benzotriazol-1-yloxyl-phosphonium salt, base | 0–25°C | 80–86 | Used for amide intermediates, high purity |

| Hydrochloride salt precipitation | Free amine, HCl, isopropanol or acetone | 0–5°C | High | Enhances purity and crystallinity |

Research Findings and Considerations

- Stereoselectivity: The cis isomer is favored by controlling reaction temperature and reagent stoichiometry, as well as by using chiral auxiliaries or catalysts if applicable.

- Reaction Conditions: Mild reductive amination avoids racemization and side reactions, preserving stereochemistry.

- Purification: Formation of the hydrochloride salt and low-temperature crystallization are critical for isolating the cis isomer with high purity.

- Scalability: The described methods are amenable to scale-up with appropriate control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Cis-2-methylcyclopentanamine hydrochloride can undergo oxidation reactions to form corresponding imines or nitriles. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced further to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions where the amine group is replaced by other functional groups. For example, reacting with alkyl halides can form N-alkylated derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium cyanoborohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: Imines, nitriles.

Reduction: Secondary and tertiary amines.

Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

Chemistry:

Building Block: Cis-2-methylcyclopentanamine hydrochloride is used as a building block in the synthesis of more complex organic molecules.

Catalysis: It can act as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.

Biology and Medicine:

Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.

Biochemical Research: It is used in studies involving amine-containing compounds and their interactions with biological systems.

Industry:

Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.

Agrochemicals: It is explored for its potential use in the synthesis of agrochemicals, including pesticides and herbicides.

Mechanism of Action

The mechanism of action of cis-2-methylcyclopentanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The compound may also participate in metabolic pathways, undergoing biotransformation to active metabolites that exert specific effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key parameters of cis-2-methylcyclopentanamine hydrochloride and its analogs:

Key Observations :

- Structural Variations: Cis-2-methylcyclopentanamine features a compact cyclopentane ring with a methyl group in the cis configuration, optimizing steric interactions for receptor binding . Cypenamine hydrochloride substitutes the methyl group with a phenyl ring, increasing hydrophobicity and molecular weight (197.7 vs. 135.64 g/mol), which may enhance lipid membrane permeability .

- Purity and Synthesis: Cis-2-methylcyclopentanamine and cypenamine hydrochloride are synthesized at ≥97–98% purity, indicating standardized production protocols .

Pharmacological Implications:

- Cis-2-methylcyclopentanamine : The methyl group in the cis configuration may enhance stereoselective interactions with biological targets, such as neurotransmitter receptors (e.g., serotonin or dopamine receptors) .

- Cypenamine hydrochloride : The phenyl group could improve binding affinity to hydrophobic pockets in enzymes or receptors, though this may reduce aqueous solubility .

Analytical Methods

Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used for analyzing hydrochlorides (e.g., amitriptyline hydrochloride in ). This method could be adapted for this compound to assess purity, stability, and degradation products.

Q & A

Q. Table 1: Synthesis Route Comparison

| Method | Catalyst | Yield (%) | Purity (%) | Key Challenge |

|---|---|---|---|---|

| Reductive Amination | NaCNBH₃ | 75–85 | 92–95 | Byproduct formation |

| Asymmetric Hydrogenation | Pd/BINAP | 60–70 | 98+ | Cost of chiral catalysts |

| Enzymatic Resolution | Lipase | 50–60 | 99 | Scalability limitations |

Q. Table 2: Analytical Techniques for Structural Validation

| Technique | Application | Sensitivity Limit |

|---|---|---|

| ¹H/¹³C NMR | Stereochemical confirmation | 0.1 mmol |

| HPLC-UV | Purity assessment | 0.01% impurities |

| X-ray Crystallography | Absolute configuration determination | Single crystal |

Research Design Considerations

Q. How can researchers resolve discrepancies in reported catalytic efficiencies of this compound across studies?

- Conduct controlled reproducibility studies using identical substrates and reaction parameters (solvent, temperature, catalyst loading). Compare results with computational models to isolate variables like solvent polarity or steric effects .

Q. What strategies mitigate degradation during long-term storage of this compound?

- Store under argon at –20°C in amber vials. Periodic purity checks via TLC or HPLC can detect oxidation products. Lyophilization improves stability for biological assays .

Applications in Drug Development

Q. How does the cis configuration impact the compound’s bioavailability in preclinical models?

Q. What in vitro assays are suitable for evaluating the compound’s interactions with neurotransmitter receptors?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.